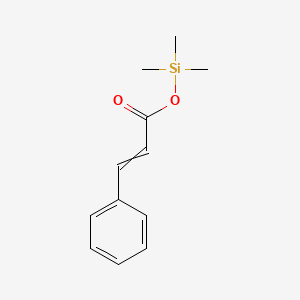

Trimethylsilyl 3-phenylprop-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

2078-20-8 |

|---|---|

Molecular Formula |

C12H16O2Si |

Molecular Weight |

220.34 g/mol |

IUPAC Name |

trimethylsilyl 3-phenylprop-2-enoate |

InChI |

InChI=1S/C12H16O2Si/c1-15(2,3)14-12(13)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3 |

InChI Key |

HEVXLPBSUCJVAQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylsilyl 3 Phenylprop 2 Enoate

Established Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl (B98337) 3-phenylprop-2-enoate (B8295013), also known as trimethylsilyl cinnamate (B1238496), is primarily achieved through the silylation of cinnamic acid. This transformation can be accomplished via several established methods, which are broadly categorized into direct silylation and esterification with specific silylating agents.

Direct Silylation Approaches

Direct silylation involves the reaction of cinnamic acid with a suitable silylating agent, which replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. A common and effective silylating agent for this purpose is N,O-Bis(trimethylsilyl)acetamide (BSA). The reaction is typically carried out in an aprotic solvent. The byproducts of this reaction, N-(trimethylsilyl)acetamide, are volatile, which simplifies the purification of the desired silyl (B83357) ester.

Another powerful reagent for the direct silylation of carboxylic acids is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). It is highly reactive and its byproducts are also volatile. Hexamethyldisilazane (HMDS) is another cost-effective option, often used with a catalytic amount of a stronger silylating agent like trimethylsilyl chloride (TMSCl) or an acid catalyst to accelerate the reaction. organic-chemistry.org The reaction with HMDS produces ammonia (B1221849) as a byproduct, which is easily removed from the reaction mixture.

Table 1: Common Reagents for Direct Silylation of Cinnamic Acid

| Silylating Agent | Typical Solvent | Catalyst | Byproducts |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)acetamide (BSA) | Acetonitrile, Dichloromethane (B109758) | None | N-(trimethylsilyl)acetamide |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Acetonitrile, THF | None | N-(trimethylsilyl)trifluoroacetamide |

| Hexamethyldisilazane (HMDS) | Toluene, THF | TMSCl, Sulfuric Acid | Ammonia |

Esterification with Silylating Agents

This method can be viewed as a specific type of esterification where the silylating agent provides the silyl group. A widely used and straightforward method involves the reaction of cinnamic acid with trimethylsilyl chloride (TMSCl) in the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N) or pyridine. The base serves to neutralize the hydrogen chloride (HCl) that is generated during the reaction, driving the equilibrium towards the product. organic-chemistry.org

The general reaction is as follows: C₆H₅CH=CHCOOH + (CH₃)₃SiCl + (C₂H₅)₃N → C₆H₅CH=CHCOOSi(CH₃)₃ + (C₂H₅)₃NH⁺Cl⁻

This reaction is typically performed in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (B95107) (THF) at room temperature or with gentle heating. The resulting triethylammonium (B8662869) chloride precipitate can be removed by filtration, and the trimethylsilyl cinnamate can be isolated from the filtrate after solvent evaporation. This method is often referred to as the silylation method for preparing silyl esters.

Novel and Green Synthesis Strategies

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally friendly methods. For silyl esters like trimethylsilyl 3-phenylprop-2-enoate, these strategies include catalytic enantioselective methods and the application of flow chemistry.

Catalytic Methods for Enantioselective Synthesis

While this compound itself is achiral, the principles of enantioselective synthesis are highly relevant when silyl cinnamates are used as intermediates in asymmetric reactions. Chiral catalysts can be employed to generate silylium-carbanion pairs from silylating agents in the presence of cinnamate substrates, which then participate in highly stereoselective transformations like Diels-Alder reactions. thieme-connect.comthieme-connect.com

For instance, chiral C-H acids can be silylated in situ to form extremely active Lewis acid catalysts. These catalysts can then direct the enantioselective reaction of cinnamates with other reagents. acs.org Although this does not produce an enantiomer of trimethylsilyl cinnamate, it highlights a sophisticated use of silylation in the context of asymmetric synthesis involving the cinnamate moiety. Research in this area focuses on developing novel chiral ligands and organocatalysts that can achieve high yields and enantioselectivities. researchgate.netnih.gov

Table 2: Examples of Catalytic Asymmetric Reactions Involving Cinnamates and Silylating Agents

| Reaction Type | Catalyst System | Silylating Agent Role | Key Feature | Reference |

|---|---|---|---|---|

| Diels-Alder | Chiral C-H acid / Silylating agent | Generates active silylated catalyst | High diastereo- and enantioselectivity | thieme-connect.comthieme-connect.com |

| Aldol (B89426) Reaction | Boron catalyst / Siloxy esters | Pre-conversion of carboxylic acid | Chemoselective for multifunctional substrates | chemrxiv.org |

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, higher reproducibility, and potential for automation and scale-up. sailife.commdpi.com The synthesis of this compound is well-suited for a flow chemistry approach.

A typical setup would involve pumping a solution of cinnamic acid and a base (like triethylamine) through one channel and a solution of trimethylsilyl chloride in a suitable solvent through another channel. nih.gov These streams would converge in a microreactor or a coil reactor where they mix and react. The residence time in the reactor can be precisely controlled to ensure complete conversion. The output stream containing the product and the precipitated ammonium (B1175870) salt can then be passed through an in-line filtration unit for continuous separation. acs.org This approach minimizes the handling of hazardous reagents and allows for safer operation, especially on a larger scale. sailife.comacs.org

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and waste. Key parameters include the choice of silylating agent, solvent, temperature, and stoichiometry of reactants.

Silylating Agent and Stoichiometry : The reactivity of the silylating agent is a critical factor. Highly reactive agents like BSTFA may provide faster reactions and higher yields but are more expensive. For the TMSCl/amine method, using a slight excess (1.1-1.2 equivalents) of both the silylating agent and the base is common to ensure complete conversion of the cinnamic acid.

Solvent : Anhydrous aprotic solvents are essential to prevent the hydrolysis of the silylating agent and the product. The choice of solvent can influence reaction rates and the solubility of reactants and byproducts.

Temperature : Most silylation reactions for forming silyl esters can be conducted at room temperature. In some cases, gentle heating may be applied to increase the reaction rate, particularly with less reactive silylating agents like HMDS. However, excessive heat should be avoided to prevent potential side reactions.

Reaction Time : The reaction time can vary from a few minutes to several hours depending on the specific conditions. Reaction progress is often monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion.

A factorial design approach can be employed to systematically study the effects of multiple parameters (e.g., temperature, reactant molar ratio, catalyst loading) and their interactions to identify the optimal conditions for achieving the highest yield. rsc.org Kinetic studies can also provide valuable insights into the reaction mechanism, helping to further refine the process. researchgate.net

Table 3: Optimization Parameters for Trimethylsilyl Cinnamate Synthesis

| Parameter | Range/Options | Effect on Reaction |

|---|---|---|

| Molar Ratio (Acid:Silyl Agent:Base) | 1:1:1 to 1:1.5:1.5 | Excess reagents can drive the reaction to completion but may complicate purification. |

| Temperature | 0°C to 60°C | Higher temperature generally increases reaction rate but can lead to side products. |

| Solvent | Dichloromethane, THF, Acetonitrile, Toluene | Polarity and boiling point can affect reaction speed and ease of workup. |

Reactivity Profiles and Mechanistic Investigations of Trimethylsilyl 3 Phenylprop 2 Enoate

Nucleophilic Substitution Reactions Involving Trimethylsilyl (B98337) 3-phenylprop-2-enoate (B8295013) as an Electrophile

The electrophilic nature of Trimethylsilyl 3-phenylprop-2-enoate is centered on the conjugated system of the α,β-unsaturated ester. This system presents two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the double bond. The reaction pathway taken by a nucleophile is largely dependent on the nature of the nucleophile itself, often explained by Hard-Soft Acid-Base (HSAB) theory. libretexts.org

As an α,β-unsaturated ester, this compound can undergo two main types of nucleophilic addition:

1,2-Addition (Direct Addition): In this pathway, the nucleophile directly attacks the electrophilic carbonyl carbon. This is typical for "hard" nucleophiles, such as Grignard reagents or organolithium compounds. The initial attack forms a tetrahedral intermediate, which, after workup, would lead to products derived from carbonyl addition. However, with silyl (B83357) esters, the reaction can be complex, as the trimethylsiloxy group is a potential leaving group.

1,4-Addition (Conjugate Addition or Michael Addition): This pathway involves the nucleophile attacking the β-carbon of the carbon-carbon double bond. wikipedia.orglibretexts.org This is characteristic of "soft" nucleophiles, most notably organocuprates (Gilman reagents). wordpress.comyoutube.com The attack generates a resonance-stabilized enolate intermediate, which is then protonated during workup to yield a β-substituted saturated ester. wikipedia.orgyoutube.com The delocalization of the negative charge across the oxygen, α-carbon, and β-carbon makes the β-position a soft electrophilic site. libretexts.orgwikipedia.org

The trimethylsilyl group plays a crucial role. While the silyl group on the oxygen makes the ester less reactive towards direct carbonyl attack compared to an alkyl ester, its primary influence is electronic. The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β-position through hyperconjugation, a factor more relevant when the molecule acts as a nucleophile. wikipedia.orgnih.gov As an electrophile, the key feature is the extended conjugation of the cinnamate (B1238496) system. youtube.com

The structural characteristics of the nucleophile are a determining factor in the regioselectivity of the addition.

Hard Nucleophiles (e.g., Grignard Reagents): Grignard reagents (RMgX) are considered hard nucleophiles and typically favor 1,2-addition to the carbonyl group of α,β-unsaturated systems. youtube.commasterorganicchemistry.com However, their reaction with esters can lead to double addition, and the presence of the bulky trimethylsilyl group can introduce steric hindrance. masterorganicchemistry.comresearchgate.net In some cases, Grignard reagents can be influenced by catalysts to favor 1,4-addition. wikipedia.org

Soft Nucleophiles (e.g., Organocuprates): Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are classic soft nucleophiles. wordpress.com They exhibit a strong preference for 1,4-conjugate addition to α,β-unsaturated ketones and esters. wordpress.comyoutube.comresearchgate.net This makes them ideal for introducing alkyl or aryl groups at the β-position of this compound. The reaction proceeds efficiently to form a silyl enol ether intermediate, which can be subsequently functionalized.

Enolates (Michael Donors): Stabilized enolates, such as those derived from β-dicarbonyl compounds, are also soft nucleophiles that participate in Michael or 1,4-addition reactions. youtube.comyoutube.com The reaction between an enolate and an α,β-unsaturated system like this compound is a fundamental carbon-carbon bond-forming reaction. youtube.com

The table below summarizes the expected reactivity based on the nucleophile's structure.

| Nucleophile Type | Example | Hard/Soft Nature | Preferred Reaction Pathway |

| Organolithium | n-BuLi | Hard | 1,2-Addition (Direct) |

| Grignard Reagent | CH₃MgBr | Hard | Primarily 1,2-Addition |

| Organocuprate | (CH₃)₂CuLi | Soft | 1,4-Addition (Conjugate) |

| Stabilized Enolate | Malonic Ester Enolate | Soft | 1,4-Addition (Michael) |

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-carbon double bond in this compound makes it a suitable substrate for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new C-C bonds. semanticscholar.org

Palladium catalysis is central to modern organic synthesis, with reactions like the Heck, Suzuki, and Sonogashira couplings being prominent examples. researchgate.netrsc.orgpitt.edu The vinyl group of the cinnamate moiety is reactive in such transformations.

The Heck reaction , for instance, couples aryl or vinyl halides with alkenes. wikipedia.orgrsc.org In this context, this compound can react with an aryl halide (Ar-X) in the presence of a Pd(0) catalyst and a base. The reaction typically proceeds with high stereoselectivity to yield the trans-substituted product. rsc.org While the silyl enol ether functionality might not directly participate in the main catalytic cycle of the Heck reaction, the reactivity of the cinnamate's double bond is well-established. ias.ac.in

The general catalytic cycle for a Heck reaction involves:

Oxidative Addition: The Pd(0) catalyst inserts into the Ar-X bond to form a Pd(II) complex.

Migratory Insertion: The alkene coordinates to the palladium center and inserts into the Pd-Ar bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species.

Reductive Elimination: The base regenerates the Pd(0) catalyst.

The table below shows representative conditions for Heck reactions involving cinnamate-type substrates.

| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

| Iodobenzene | Pd(OAc)₂ | NaHCO₃ | DMF | >90 |

| Bromobenzene | Palladacycle | Na₂CO₃ | Toluene/Water | 85-95 |

| 4-Bromoanisole | Pd(PPh₃)₄ | Et₃N | Acetonitrile | >80 |

(Data are representative for cinnamate systems based on established literature.) ias.ac.in

Furthermore, organosilanes can participate directly in palladium-catalyzed cross-coupling, such as in the Hiyama coupling, although the Suzuki reaction (using organoborons) is more common. wikipedia.orgnih.govresearchgate.net

While palladium is the most extensively studied metal for these reactions, other transition metals can also catalyze cross-coupling transformations. youtube.com For example, copper-catalyzed reactions are known for coupling organosilanes, and nickel catalysts are often used as a more economical alternative to palladium for various C-C bond formations. However, for the specific cross-coupling of substrates like this compound, palladium-based methodologies remain the most prevalent and well-documented.

Additions to the Unsaturated System

Beyond the nucleophilic additions discussed previously, the double bond of this compound can undergo other types of addition reactions, particularly cycloadditions.

A prominent example is the [2+2] photocycloaddition . Cinnamate derivatives are known to undergo dimerization upon photochemical activation, yielding cyclobutane (B1203170) structures. This reaction involves the excitation of one molecule to an excited state, which then reacts with a ground-state molecule in a concerted or stepwise fashion to form a four-membered ring. libretexts.org The regiochemistry and stereochemistry of the resulting cyclobutane (truxinates) can often be controlled by reaction conditions or the use of templates. Such cycloadditions are a powerful method for constructing complex polycyclic frameworks from simple unsaturated precursors. libretexts.org

Conjugate Additions to the α,β-Unsaturated Ester

This compound, as an α,β-unsaturated ester, is susceptible to nucleophilic attack at the β-carbon in a conjugate addition reaction, also known as a Michael addition. This reactivity is attributed to the polarization of the π-system, which renders the β-carbon electrophilic. A variety of nucleophiles can participate in these additions, with organocuprates being particularly effective for delivering carbon-based nucleophiles.

The general mechanism for the conjugate addition of a Gilman reagent (a lithium dialkylcuprate, R₂CuLi) involves the formation of a copper-enolate intermediate. This intermediate is then typically protonated during aqueous workup to yield the 1,4-adduct. The presence of a trimethylsilyl group on the ester moiety can influence the reactivity and stability of the intermediates.

A representative reaction is the addition of lithium dimethylcuprate to an α,β-unsaturated ester. In the case of this compound, this would result in the formation of a new carbon-carbon bond at the β-position.

Table 1: Conjugate Addition of Lithium Dimethylcuprate to Cinnamate Esters

| Entry | Cinnamate Ester | Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl 3-phenylprop-2-enoate | (CH₃)₂CuLi | Methyl 3-phenylbutanoate | >95 |

| 2 | Ethyl 3-phenylprop-2-enoate | (CH₃)₂CuLi | Ethyl 3-phenylbutanoate | >95 |

| 3 | This compound (expected) | (CH₃)₂CuLi | Trimethylsilyl 3-phenylbutanoate | High |

Note: Data for entries 1 and 2 are based on established reactivity of methyl and ethyl cinnamates. The yield for this compound is predicted based on the high efficiency of organocuprate additions to similar substrates.

The trimethylsilyl group can be readily cleaved under mild conditions, allowing for the in situ formation of the corresponding carboxylate, which can then be protonated to yield the carboxylic acid. This offers a synthetic advantage in certain multi-step sequences.

Cycloaddition Reactions

The double bond of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the ester group.

A classic example of a Diels-Alder reaction is the cycloaddition with cyclopentadiene. This reaction typically proceeds at elevated temperatures and can lead to the formation of endo and exo diastereomers. The endo product is often favored under kinetic control due to secondary orbital interactions.

Table 2: Diels-Alder Reaction of Acrylate (B77674) Dienophiles with Cyclopentadiene

| Entry | Dienophile | Temperature (°C) | endo:exo Ratio |

|---|---|---|---|

| 1 | Methyl acrylate | 25 | 76:24 |

| 2 | Methyl methacrylate | 80 | 28:72 |

| 3 | This compound (expected) | 180 | Kinetically controlled product expected |

Note: Data for entries 1 and 2 are for analogous acrylate systems to illustrate typical stereoselectivity. The specific ratio for this compound would require experimental determination.

The silyl ester functionality in the resulting cycloadduct provides a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification.

Hydrolysis and Transesterification Reactions

Silyl esters are known for their susceptibility to hydrolysis, a reaction that cleaves the silicon-oxygen bond to yield the corresponding carboxylic acid and a silanol, which often dimerizes to a siloxane. The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric bulk of the substituents on the silicon atom. Generally, silyl esters are more readily hydrolyzed than their alkyl counterparts.

The hydrolysis of this compound can be catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen is protonated, activating the ester towards nucleophilic attack by water. In basic media, hydroxide (B78521) ions directly attack the silicon atom or the carbonyl carbon. The kinetics of hydrolysis for a similar compound, ethyl cinnamate, have been studied in aqueous methanol (B129727) mixtures, providing insight into the solvent effects on the reaction rate. researchgate.net

Transesterification is the process of exchanging the silyl group of the ester with an alkyl or aryl group from an alcohol. This reaction can also be catalyzed by acids or bases. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com The mechanism under both conditions typically involves a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com

Table 3: Relative Rates of Hydrolysis of Cinnamate Esters

| Entry | Ester | Conditions | Relative Rate |

|---|---|---|---|

| 1 | Ethyl cinnamate | Aqueous NaOH/Methanol | 1.0 |

| 2 | This compound | Aqueous NaOH/Methanol (expected) | >1.0 |

Note: The relative rate for this compound is an expected trend due to the higher lability of the Si-O bond compared to the C-O bond in the ethyl ester.

Detailed Mechanistic Elucidation Studies

Spectroscopic Monitoring of Reaction Intermediates

The study of reaction mechanisms often relies on the detection and characterization of transient intermediates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for monitoring reactions in situ.

For reactions involving this compound, ¹H and ¹³C NMR spectroscopy can be used to track the disappearance of starting materials and the appearance of products. The trimethylsilyl group provides a distinct singlet in the ¹H NMR spectrum, which can be a useful probe for monitoring reactions. illinois.edu

In situ IR spectroscopy can monitor changes in vibrational frequencies associated with key functional groups. For example, the C=O stretching frequency of the ester will shift upon coordination to a Lewis acid or during the formation of a tetrahedral intermediate. This technique allows for the real-time tracking of reactant consumption and product formation, providing valuable kinetic data.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and elucidating the structure of the transition state. It is determined by comparing the rate of a reaction with a normal substrate to the rate with an isotopically labeled substrate.

For conjugate additions to this compound, a deuterium (B1214612) KIE could be measured by placing a deuterium atom at the β-position of the cinnamate. A primary KIE (kH/kD > 1) would be expected if the C-H bond at the β-position is broken in the rate-determining step, which is not the case in a standard Michael addition. However, a secondary KIE might be observed due to changes in hybridization at the β-carbon in the transition state.

Table 4: Theoretical Kinetic Isotope Effects for a Concerted Conjugate Addition

| Isotopic Substitution | Position | Expected KIE (k_light / k_heavy) | Interpretation |

|---|---|---|---|

| ²H | β-carbon | ~1.0 - 1.2 | Secondary KIE, indicating rehybridization from sp² to sp³ in the transition state. |

| ¹³C | β-carbon | ~1.02 - 1.05 | Primary KIE if C-C bond formation is rate-determining. |

Note: These are theoretical values for a hypothetical concerted conjugate addition and would require experimental or computational validation for the specific reactions of this compound.

Strategic Applications of Trimethylsilyl 3 Phenylprop 2 Enoate in Complex Organic Synthesis

Role as a Synthetic Equivalent and Protecting Group

The utility of Trimethylsilyl (B98337) 3-phenylprop-2-enoate (B8295013) stems from its dual functionality as both a protecting group and a stable synthetic equivalent of a carboxylate enolate. netlify.appiitg.ac.in Silyl (B83357) groups are frequently employed in multi-step synthesis to mask reactive functional groups, such as carboxylic acids, to prevent unwanted side reactions. tcichemicals.comsynarchive.com The trimethylsilyl (TMS) group in this compound effectively protects the carboxylic acid moiety of 3-phenylprop-2-enoic acid.

Silyl esters are generally stable under neutral conditions but can be readily cleaved to regenerate the parent carboxylic acid. core.ac.uk This deprotection is typically achieved under mild acidic conditions or, more commonly, with a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). tcichemicals.comimperial.ac.ukgelest.com The strength of the silicon-fluoride bond (approximately 142 kcal/mol) compared to the silicon-oxygen bond (approximately 111 kcal/mol) drives this cleavage, making the deprotection process highly efficient and selective. harvard.edu

Beyond its protective role, Trimethylsilyl 3-phenylprop-2-enoate functions as a stable, isolable, and less basic synthetic equivalent of a lithium or sodium enolate. vanderbilt.edu Whereas metal enolates are highly reactive and often require cryogenic temperatures and strictly anhydrous conditions, silyl enol ethers (or silyl ketene (B1206846) acetals in this case) are generally less reactive nucleophiles that can be purified by standard methods like distillation or chromatography. netlify.app This enhanced stability and ease of handling make them highly valuable reagents for the controlled formation of carbon-carbon bonds. iitg.ac.innih.gov

Construction of Carbon-Carbon Bonds and Stereoselective Transformations

As a nucleophilic enolate equivalent, this compound is instrumental in the construction of new carbon-carbon bonds, often with a high degree of stereocontrol. iitg.ac.innih.gov

A primary application of silyl ketene acetals like this compound is in Lewis acid-catalyzed aldol-type reactions, famously known as the Mukaiyama aldol (B89426) addition. researchgate.net In these reactions, the silyl enol ether adds to an electrophile, such as an aldehyde or ketone, to form a β-hydroxy carboxylate derivative upon workup. The stereochemical outcome of this reaction can often be controlled by the choice of Lewis acid and reaction conditions. For instance, the use of chelating Lewis acids like titanium tetrachloride (TiCl₄) can promote the formation of specific diastereomers through a highly organized transition state. researchgate.net This methodology provides a powerful route to stereoselectively synthesized, functionalized carboxylates, which are key structural units in many complex molecules.

More recent advancements have further expanded the utility of silyl enol ethers in C-C bond formation. For example, iron-catalyzed dicarbofunctionalization reactions allow for the formation of two new carbon-carbon bonds in a single step under mild conditions. nih.gov This process involves the generation of an α-silyloxy radical intermediate that undergoes cross-coupling, demonstrating the expanding chemical space and reactivity of these versatile substrates. nih.gov

| Reaction Type | Electrophile | Catalyst/Promoter | Product Type | Key Features |

|---|---|---|---|---|

| Mukaiyama Aldol Addition | Aldehydes, Ketones | Lewis Acids (e.g., TiCl₄, BF₃·OEt₂) | β-Silyloxy Ester (hydrolyzes to β-Hydroxy Ester) | Stereoselective, chelation control possible. researchgate.net |

| Iron-Catalyzed Dicarbofunctionalization | Alkyl Halides, Grignard Reagents | Iron-Bisphosphine Complex | α,β-Disubstituted Silyl Ester | Forms two C-C bonds, proceeds via radical intermediates. nih.gov |

The functionalized carboxylates and esters produced from the reactions described above are valuable advanced intermediates for the synthesis of natural product scaffolds. The γ-lactones formed from the reaction of silyl enol ethers with β-formylcarboxylates are common structural motifs found in a variety of natural products, including insect pheromones like (+)-eldanolide. researchgate.net The ability to control the stereochemistry during the C-C bond-forming step is crucial for the synthesis of biologically active target molecules. iitg.ac.in

By serving as a robust building block, this compound enables the assembly of complex carbon skeletons. The products of its reactions can be further elaborated through subsequent transformations to construct polyketide chains, macrocycles, and other intricate architectures characteristic of natural products. nih.govmdpi.com

Functional Group Interconversions and Transformations

This compound can undergo various functional group interconversions, providing synthetic flexibility. The primary transformation is the hydrolysis of the silyl ester to the corresponding carboxylic acid, 3-phenylprop-2-enoic acid. imperial.ac.ukgelest.com This deprotection step is a key feature of its use as a protecting group.

Furthermore, silyl esters are considered "activated" carboxylic acid derivatives and can be converted directly into other functionalities without first generating the free acid. core.ac.uk For example, they can react with amines to form amides or with alcohols under specific conditions to yield different esters (transesterification). This reactivity bypasses the need for stoichiometric coupling reagents often used in amide synthesis, offering a milder and more atom-economical alternative. core.ac.uk The alkene moiety within the 3-phenylprop-2-enoate structure can also be transformed, for instance, through catalytic hydrogenation to yield the saturated analogue, Trimethylsilyl 3-phenylpropanoate. fiveable.me

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Deprotection (Hydrolysis) | H₃O⁺ or Fluoride Source (e.g., TBAF) | Carboxylic Acid | imperial.ac.ukgelest.com |

| Amidation | Amines (R-NH₂) | Amide | core.ac.uk |

| Transesterification | Alcohols (R-OH) with catalyst | Ester | core.ac.uk |

| Alkene Reduction | H₂ / Pd-C | Saturated Silyl Ester | fiveable.me |

Contributions to Total Synthesis of Bioactive Molecules

The strategic applications outlined above culminate in the contribution of silyl ketene acetals, exemplified by this compound, to the total synthesis of bioactive molecules. nih.gov While specific total syntheses employing this exact compound may not be broadly documented, the chemical principles it embodies are fundamental to the field. The stereocontrolled construction of carbon-carbon bonds via Mukaiyama aldol-type reactions is a cornerstone strategy in the synthesis of polyketide natural products, which include many important antibiotics, antifungals, and anticancer agents. researchgate.netmdpi.com

The ability to generate complex, stereodefined fragments that can be coupled and elaborated makes reagents like this compound indispensable. For example, the synthesis of macrolide antibiotics often relies on the iterative coupling of smaller, chiral building blocks, many of which can be accessed through silyl enol ether chemistry. nih.gov Therefore, this compound serves as a representative reagent whose reactivity patterns are integral to the logic and execution of modern total synthesis.

Spectroscopic and Advanced Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. For Trimethylsilyl (B98337) 3-phenylprop-2-enoate (B8295013), ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide definitive evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Trimethylsilyl 3-phenylprop-2-enoate is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The trimethylsilyl (TMS) group would produce a sharp singlet, typically integrating to nine protons, in the upfield region of the spectrum, usually around 0.0-0.5 ppm. The vinyl protons of the propenoate backbone would appear as two distinct doublets in the olefinic region. The trans-stereochemistry of the double bond results in a large coupling constant (typically 15-18 Hz) between these two protons. The proton attached to the carbon adjacent to the phenyl group is expected to resonate further downfield (around 7.5-7.8 ppm) compared to the proton adjacent to the carbonyl group (around 6.3-6.6 ppm). The protons of the phenyl group would appear as a multiplet in the aromatic region, typically between 7.2 and 7.6 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the trimethylsilyl group would show a signal at a high field, typically between -2 and 2 ppm. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The two sp² hybridized carbons of the double bond would resonate in the olefinic region (around 115-150 ppm). The carbon atoms of the phenyl ring would produce several signals in the aromatic region (approximately 125-140 ppm).

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Trimethylsilyl (Si(CH₃)₃) | 0.0 - 0.5 (s, 9H) | -2 - 2 |

| Vinylic Proton (α to C=O) | 6.3 - 6.6 (d, 1H) | ~115 - 125 |

| Vinylic Proton (β to C=O) | 7.5 - 7.8 (d, 1H) | ~140 - 150 |

| Phenyl Protons | 7.2 - 7.6 (m, 5H) | ~125 - 140 |

| Carbonyl Carbon (C=O) | - | ~165 - 175 |

Note: s = singlet, d = doublet, m = multiplet. The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (molecular formula C₁₂H₁₆O₂Si), the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (220.34 g/mol ).

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion.

Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns. The fragmentation of silyl (B83357) esters often involves the cleavage of the Si-O bond and rearrangements. Based on available experimental data for "Cinnamic acid, trimethylsilyl ester", the following prominent peaks in the mass spectrum can be expected rsc.org:

Interactive Data Table: Prominent Peaks in the Mass Spectrum

| m/z | Relative Intensity | Possible Fragment Ion |

| 205 | 99.99 | [M - CH₃]⁺ |

| 131 | 98.20 | [C₆H₅CH=CH]⁺ |

| 161 | 85.80 | [M - C(O)OSi(CH₃)₃ + H]⁺ ? |

| 103 | 56.60 | [C₆H₅CH₂]⁺ |

| 75 | 53.00 | [OSi(CH₃)₂]⁺ |

The base peak at m/z 205 likely corresponds to the loss of a methyl group from the trimethylsilyl moiety. The peak at m/z 131 is characteristic of the cinnamoyl cation. The ion at m/z 75 is a common fragment for trimethylsilyl ethers and esters.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characteristic of the functional groups present in the compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show a strong absorption band for the C=O stretching vibration of the ester group, typically in the region of 1710-1730 cm⁻¹. The C=C stretching vibration of the conjugated double bond would appear around 1630-1640 cm⁻¹. The Si-O-C stretching vibrations are expected in the region of 1000-1100 cm⁻¹. The characteristic absorptions for the trimethylsilyl group include a strong band around 1250 cm⁻¹ due to the symmetric CH₃ deformation and bands around 840 and 750 cm⁻¹ due to Si-C stretching. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the out-of-plane bending vibrations would appear in the fingerprint region (below 900 cm⁻¹).

Raman Spectroscopy

The Raman spectrum would provide complementary information. The C=C stretching vibration of the phenyl ring and the propenoate double bond are expected to show strong Raman signals. The symmetric vibrations of the trimethylsilyl group would also be Raman active.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O Stretch (Ester) | 1710 - 1730 (strong) | Weak |

| C=C Stretch (Alkene) | 1630 - 1640 (medium) | Strong |

| C=C Stretch (Aromatic) | ~1600, ~1580, ~1500 (medium) | Strong |

| Si-O-C Stretch | 1000 - 1100 (strong) | Medium |

| Si-C Stretch | ~840, ~750 (strong) | Strong |

| Aromatic C-H Stretch | >3000 (medium) | Medium |

| Vinylic C-H Stretch | ~3020-3080 (medium) | Medium |

Computational Chemistry and Theoretical Studies on Trimethylsilyl 3 Phenylprop 2 Enoate

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods, especially Density Functional Theory (DFT), are widely used to analyze the electronic landscape of molecules like Trimethylsilyl (B98337) 3-phenylprop-2-enoate (B8295013).

Detailed research findings from DFT calculations on related cinnamate (B1238496) systems reveal that the molecule likely possesses a planar conformation to maximize conjugation between the phenyl ring and the acrylate (B77674) system. mdpi.com The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP), which identifies electrophilic and nucleophilic sites within the molecule. mdpi.com For Trimethylsilyl 3-phenylprop-2-enoate, the MEP would likely show negative potential around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, while the regions around the phenyl ring and vinyl protons would show varying potentials.

The introduction of a silyl (B83357) group onto a π-conjugated system can lead to electronic perturbations through σ-π and σ-π conjugation, which can alter the optical and electronic properties of the parent molecule. kuet.ac.bd Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In related phenyl cinnamate liquid crystals, DFT simulations have been used to estimate such quantum chemical parameters. mdpi.com

| Parameter | Calculated Value |

|---|---|

| Total Energy (a.u.) | -1377.9 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -1.99 |

| HOMO-LUMO Gap (eV) | 4.46 |

| Dipole Moment (Debye) | 3.06 |

Reaction Pathway Calculations and Transition State Analysis

Theoretical calculations are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. libretexts.org This provides a detailed, step-by-step understanding of the reaction mechanism. wikipedia.org For this compound, several reaction types can be computationally explored.

One key reaction is hydrolysis of the silyl ester bond. DFT calculations on silyl ester hydrolysis have shown that the Si-O ester bond is often the weakest linkage. aip.org Computational studies can determine the activation energies for different potential hydrolysis pathways, such as neutral or acid-catalyzed mechanisms, revealing the most favorable route. aip.org For instance, in a study of a silyl ester complex, the activation energy for the hydrolysis of the silyl ester bond (Si-O) was calculated to be 74 kJ mol⁻¹. aip.org

Another important class of reactions involves the conjugated π-system, such as cycloaddition reactions. Computational studies on the [3+2] cycloaddition of E-2-(trimethylsilyl)-1-nitroethene have demonstrated how DFT can be used to elucidate the molecular mechanism and regioselectivity. mdpi.com Such calculations involve locating the transition state structures and computing the activation barriers (enthalpy, entropy, and Gibbs free energy of activation). wikipedia.orgmdpi.com These parameters are crucial for predicting reaction rates and understanding selectivity. wikipedia.org

| Pathway | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Regioisomeric Path 1 (TS1) | 10.1 | -36.9 | 21.1 |

| Regioisomeric Path 2 (TS2) | 11.0 | -35.8 | 21.7 |

Prediction of Reactivity and Selectivity

Local reactivity indices, such as the Parr functions (P⁺ₖ for nucleophilic attack and P⁻ₖ for electrophilic attack), can be calculated for each atomic site in the molecule. mdpi.com These functions help predict the most reactive sites and thus the regioselectivity of a reaction. mdpi.com For example, in the cycloaddition of a trimethylsilyl-substituted alkene, Parr functions can be computed to explain the observed or predicted regiochemical outcome. mdpi.com Beyond DFT, machine learning models are increasingly being used in combination with quantum mechanical descriptors to rapidly and accurately predict reaction outcomes, including site-selectivity and regioselectivity. nih.gov

| Index | Value (eV) |

|---|---|

| Electronic Chemical Potential (μ) | -4.93 |

| Chemical Hardness (η) | 5.74 |

| Global Electrophilicity (ω) | 2.11 |

| Global Nucleophilicity (N) | 2.12 |

Quantum Chemical Characterization of Silicon-Carbon Bonds

The silicon-carbon (Si-C) bonds within the trimethylsilyl group are central to the identity and stability of this compound. Quantum chemical methods provide a detailed characterization of these bonds. The Si-C bond is known to be longer and weaker than a corresponding C-C bond due to the larger atomic radius of silicon and differences in electronegativity.

Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex results of a quantum mechanical calculation into an intuitive, localized Lewis-like bonding picture. wikipedia.orgwisc.edu NBO analysis can provide information on atomic charges, bond polarization, the hybridization of the atomic orbitals forming the bond, and the Wiberg bond order, which quantifies the bond's strength. nih.gov In related organosilicon compounds, NBO analysis shows that Si-C bonds are typically strongly polarized towards the more electronegative carbon atom. nih.gov The analysis can also reveal hyperconjugative interactions, such as the interaction between the σ orbitals of the Si-C bonds and adjacent π* orbitals, which can influence the molecule's electronic structure and reactivity. kuet.ac.bd

Furthermore, computational methods can be used to calculate the Bond Dissociation Energy (BDE) of the Si-C bonds. Studies on benzylsilane (B11955767) derivatives have used DFT to calculate BDEs and activation energies for Si-C bond cleavage, revealing how substituents on the silicon and carbon atoms influence bond strength. researchgate.net Such calculations predict that the Si-C bond is significantly weaker than a comparable C-C bond, particularly in excited states. researchgate.net

| Parameter | Value |

|---|---|

| Natural Atomic Charge on Si | +0.22 e |

| Natural Atomic Charge on C | -0.01 e |

| Wiberg Bond Order (Si-C) | 0.86 |

| Si contribution to σ(Si-C) NBO | 21-26% |

| C contribution to σ(Si-C) NBO | 74-79% |

Emerging Research Directions and Future Perspectives

Integration in Sustainable Chemistry Methodologies

The integration of trimethylsilyl (B98337) cinnamates into sustainable chemistry is driven by the push for environmentally benign chemical processes. Cinnamic acid, the precursor to these esters, is a naturally occurring compound, often derived from sources like cinnamon oil, which presents a renewable feedstock base. scholaris.ca Research is increasingly focused on green methodologies that minimize waste and avoid hazardous reagents.

One key area is the development of solvent systems that reduce environmental impact. For related compounds, aqueous micellar media have been explored as an alternative to traditional organic solvents, significantly lowering the environmental footprint of the reaction. evitachem.com Furthermore, the principles of atom economy are being applied to the synthesis of cinnamic acid derivatives. For example, coupling reagents are being designed for recyclability, which promotes sustainability by reducing chemical waste. beilstein-journals.org The use of silyl (B83357) protecting groups, such as the trimethylsilyl group in Trimethylsilyl 3-phenylprop-2-enoate (B8295013), can be part of a sustainable strategy if the silylation and desilylation steps are efficient and the silylating agents can be recycled or are derived from benign sources like silica (B1680970). Poly(silyl ether)s, for instance, represent a class of materials that can be synthesized via dehydrogenative cross-coupling, an environmentally friendly method where the only byproduct is hydrogen gas. mdpi.comwilddata.cn

Chemoenzymatic and Biocatalytic Transformations

The use of enzymes in the synthesis and transformation of cinnamates offers high selectivity and mild reaction conditions, aligning with the goals of sustainable chemistry. Chemoenzymatic synthesis, which combines chemical and biological steps, is a powerful strategy for creating complex molecules from simple, renewable starting materials. nih.gov

Recent studies have demonstrated the chemoenzymatic synthesis of cinnamate (B1238496) silicone polymers using cinnamic acid. scholaris.ca This approach leverages the specificity of enzymes for certain transformations, which can simplify production processes. Biocatalytic reductions of the carbon-carbon double bond in cinnamic acid derivatives are also being explored using ene-reductases (ENEs). ingentaconnect.com A substrate engineering strategy, where the carboxylic acid is converted into an ester, has been shown to improve the efficiency of these enzymatic reductions. ingentaconnect.com

Furthermore, enzymes like 4-coumarate:CoA ligase (4CL) can be used to activate cinnamic acids by converting them into their corresponding coenzyme A (CoA) thioesters. researchgate.net These activated intermediates can then be used in biocatalytic cascades to produce a variety of valuable compounds, such as substituted benzaldehydes. researchgate.net Microorganisms and plant cell cultures have also been shown to perform various biotransformations on cinnamic acid and its derivatives, including hydroxylation and glycosylation. researchgate.netnih.gov

Table 1: Examples of Biocatalytic Transformations of Cinnamic Acid Derivatives

| Enzyme/Organism | Transformation Type | Substrate Class | Product Class | Reference |

| Ene-reductases (ENEs) | Asymmetric C=C Reduction | Cinnamic Acid Esters | Chiral Phenylpropanoates | ingentaconnect.com |

| 4-Coumarate:CoA Ligase | CoA Ligation (Activation) | Cinnamic Acids | Cinnamoyl-CoA Thioesters | researchgate.net |

| Lactobacillus plantarum | Decarboxylation | Cinnamic Acids | Phenolic Styrenes | researchgate.net |

| Eucalyptus perriniana cells | Glycosylation/Hydroxylation | Cinnamic Acid | Cinnamic Acid Glucosyl Ester | nih.gov |

| Lipase (Novozym 435) | Epoxidation | Propenylbenzenes | Diols (via epoxide) | nih.gov |

Development of New Catalytic Systems for Trimethylsilyl Cinnamates

The synthesis of cinnamates, including silyl esters, traditionally relies on esterification reactions that often require stoichiometric activating agents or harsh conditions. Modern research is focused on developing new, efficient, and reusable catalytic systems.

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, improving process sustainability. One such system, TiSiW12O40/TiO2, has been successfully employed as a solid acid catalyst for the esterification of cinnamic acid with various alcohols. researchgate.net This catalyst demonstrated high yields under optimized conditions, proving to be an excellent candidate for producing cinnamate esters. researchgate.net

Table 2: Performance of TiSiW12O40/TiO2 Catalyst in Cinnamate Synthesis

| Product | Molar Ratio (Alcohol:Acid) | Catalyst Mass (%) | Reaction Time (hr) | Yield (%) |

| Ethyl cinnamate | 4:1 | 2 | 3.0 | 58.7 |

| n-Propyl cinnamate | 4:1 | 2 | 2.5 | 62.0 |

| n-Butyl cinnamate | 4:1 | 2 | 2.0 | 81.2 |

| Amyl cinnamate | 9:1 | 2 | 1.5 | 93.3 |

| (Data sourced from a study on the synthesis of cinnamates using a TiSiW12O40/TiO2 catalyst. researchgate.net) |

Palladium-catalyzed reactions, such as decarboxylative cross-couplings, also represent an interesting synthetic route for modifying cinnamic acids and their derivatives. beilstein-journals.org The development of catalytic systems specifically for the silylation of cinnamic acid or the direct synthesis of trimethylsilyl cinnamates under mild conditions remains an active area of research, with potential for discovering novel catalysts that offer high efficiency and selectivity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Trimethylsilyl 3-phenylprop-2-enoate to improve yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. Key steps include:

- Using tetrahydrofuran (THF) as a solvent for its ability to stabilize intermediates.

- Adding triethylamine (EtN) to scavenge acidic byproducts (e.g., HCl) and drive the reaction forward.

- Monitoring reaction progress via thin-layer chromatography (TLC) to terminate the reaction at optimal conversion.

- Purifying the product using column chromatography with silica gel and a hexane/ethyl acetate gradient.

- References :

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation and purity assessment:

- GC-MS : Confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies ester carbonyl (C=O) stretches (~1720 cm) and Si–C bonds (~1250 cm).

- NMR Spectroscopy : NMR detects aromatic protons (δ 7.2–7.5 ppm) and trimethylsilyl groups (δ 0.1–0.3 ppm). NMR confirms ester carbonyls (~165–170 ppm).

- HRMS : Validates exact mass for molecular formula confirmation.

- References :

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile reagents.

- Storage : Keep in a sealed container under inert gas (N/Ar) to prevent hydrolysis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- References :

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed using graph set analysis?

- Methodological Answer :

- Acquire high-resolution crystallographic data (e.g., via single-crystal X-ray diffraction).

- Use SHELXL for refinement to resolve hydrogen atom positions .

- Apply graph set analysis to classify hydrogen-bonded motifs (e.g., chains, rings) using descriptors like , , or . This reveals supramolecular interactions influencing crystal packing.

- Compare results with analogous esters (e.g., ethyl cinnamate) to identify steric or electronic effects of the trimethylsilyl group.

- References :

Q. How can data contradictions in crystallographic studies of this compound be resolved using SHELX software?

- Methodological Answer :

- Data Quality Check : Ensure and completeness > 95% for high-resolution datasets.

- Twinning Analysis : Use SHELXL ’s TWIN/BASF commands to model twinning if -factors remain high post-refinement.

- Disorder Modeling : For flexible groups (e.g., silyl moieties), apply PART/SUMP restraints.

- Validation Tools : Cross-check with PLATON ’s ADDSYM to detect missed symmetry.

- References :

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives with reactive intermediates?

- Methodological Answer :

- Low Temperatures : Conduct reactions at –78°C (dry ice/acetone bath) to stabilize silyl enolates.

- Inert Atmosphere : Use Schlenk lines to exclude moisture and oxygen.

- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls.

- Kinetic Control : Optimize stoichiometry (e.g., 1:1.05 molar ratio) to favor mono-functionalization.

- References :

Q. How can ORTEP-3 be utilized to visualize and interpret thermal ellipsoids in this compound crystal structures?

- Methodological Answer :

- Import refined CIF files into ORTEP-3 and adjust thermal parameters (e.g., 50% probability ellipsoids).

- Highlight anisotropic displacement parameters (ADPs) to assess atomic vibration or disorder.

- Overlay multiple structures (e.g., different polymorphs) to compare conformational flexibility.

- References :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.